

SYBR Green II: A Comprehensive Technical Guide for Nucleic Acid Analysis

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Compound of Interest

Compound Name: SYBR Green II

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This in-depth guide explores the applications, performance, and protocols for **SYBR Green II**, a highly sensitive fluorescent stain used for the detection of nucleic acids in a laboratory setting. Primarily utilized for staining RNA and single-stranded DNA (ssDNA) in electrophoretic gels, **SYBR Green II** offers a significant improvement in sensitivity over traditional dyes like ethidium bromide.

Core Applications and Principles

SYBR Green II is an asymmetrical cyanine dye that exhibits weak fluorescence in its unbound state.^[1] Upon binding to nucleic acids, particularly RNA and ssDNA, its fluorescence is dramatically enhanced.^{[1][2]} This property makes it an exceptional stain for visualizing and quantifying nucleic acids separated by gel electrophoresis.^[3] Although it can also bind to double-stranded DNA (dsDNA), it shows a higher quantum yield when bound to RNA.^[4]

The primary applications of **SYBR Green II** in the laboratory include:

- Post-electrophoresis staining of RNA and ssDNA: It is highly effective for staining nucleic acids within agarose and polyacrylamide gels.
- Analysis of RNA integrity: Researchers can assess the quality of RNA samples before downstream applications.

- Single-Strand Conformation Polymorphism (SSCP) analysis: Its high sensitivity is beneficial for detecting mutations and genetic variations.
- Denaturing Gradient Gel Electrophoresis (DGGE): It can be used to visualize rRNA for microbial population analysis.
- Capillary Electrophoresis: **SYBR Green II** has been used as a stain for the analysis of total RNA.

Quantitative Performance Data

The performance of **SYBR Green II** is characterized by its spectral properties, sensitivity, and quantum yield. This data is crucial for optimizing experimental setups and ensuring accurate detection.

Parameter	Value	Notes
Excitation Maxima	497 nm (primary), 254 nm (secondary)	Compatible with standard UV transilluminators and laser-based gel scanners.
Emission Maximum	520 nm (green)	
Sensitivity (Non-denaturing gels)	As little as 100 pg of RNA or ssDNA per band with 254 nm epi-illumination. Down to 500 pg per band with 300 nm transillumination.	Significantly more sensitive than ethidium bromide.
Sensitivity (Denaturing gels)	Approximately 1 ng of RNA per band with 254 nm epi-illumination. Around 4 ng of RNA per band with 300 nm transillumination.	Sensitivity is somewhat reduced in denaturing gels but still superior to ethidium bromide.
Fluorescence Quantum Yield	~0.54 (bound to RNA), ~0.36 (bound to dsDNA)	Exhibits a higher quantum yield when bound to RNA compared to dsDNA. The quantum yield of the RNA/SYBR Green II complex is over seven times greater than that of the RNA/ethidium bromide complex (~0.07).

Experimental Protocols

Detailed methodologies are essential for the successful application of **SYBR Green II**. The following are standard protocols for post-electrophoresis staining.

Protocol 1: Post-Electrophoresis Staining of RNA/ssDNA in Gels

Materials:

- **SYBR Green II** stock solution (typically 10,000X in DMSO)
- Electrophoresis buffer (e.g., TBE: 89 mM Tris base, 89 mM boric acid, 1 mM EDTA, pH 8.0)
- Staining container (plastic is recommended to prevent dye adsorption to glass)
- Gel documentation system with appropriate excitation source and filter

Procedure:

- Perform Electrophoresis: Run the nucleic acid samples on a non-denaturing or denaturing (polyacrylamide/urea or agarose/formaldehyde) gel according to standard procedures.
- Prepare Staining Solution:
 - For non-denaturing polyacrylamide and agarose gels, prepare a 1:10,000 dilution of the **SYBR Green II** stock solution in electrophoresis buffer.
 - For denaturing agarose/formaldehyde gels, a 1:5,000 dilution is recommended.
 - Ensure the pH of the staining solution is between 7.5 and 8.0 for optimal sensitivity.
- Stain the Gel:
 - Place the gel in a clean plastic staining container.
 - Add enough staining solution to completely cover the gel.
 - Agitate the gel gently on a shaker for 10-40 minutes at room temperature, protected from light. The optimal staining time can vary depending on the gel's thickness and composition.
- Destaining (Optional): No destaining is required due to the low intrinsic fluorescence of the unbound dye.
- Visualize and Document:

- Illuminate the stained gel using a UV transilluminator. For highest sensitivity, 254 nm epi-illumination is recommended, though 300 nm transillumination is also effective.
- Photograph the gel using a camera equipped with a SYBR Green photographic filter for optimal results.

Protocol 2: Adding SYBR Green II to the Loading Buffer

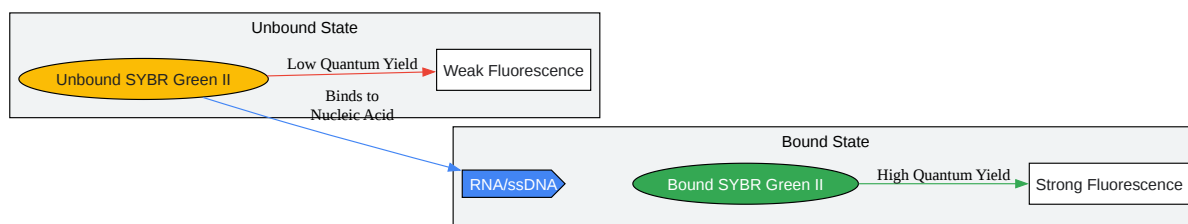
This method allows for the visualization of nucleic acids during electrophoresis, but may affect their mobility.

Procedure:

- Prepare a 1:100 intermediate dilution of the **SYBR Green II** stock solution in anhydrous DMSO.
- Add 1 μ L of this intermediate dilution to 9-10 μ L of your nucleic acid sample before loading it onto the gel. The final concentration in the loading buffer will be approximately 1:1,000.

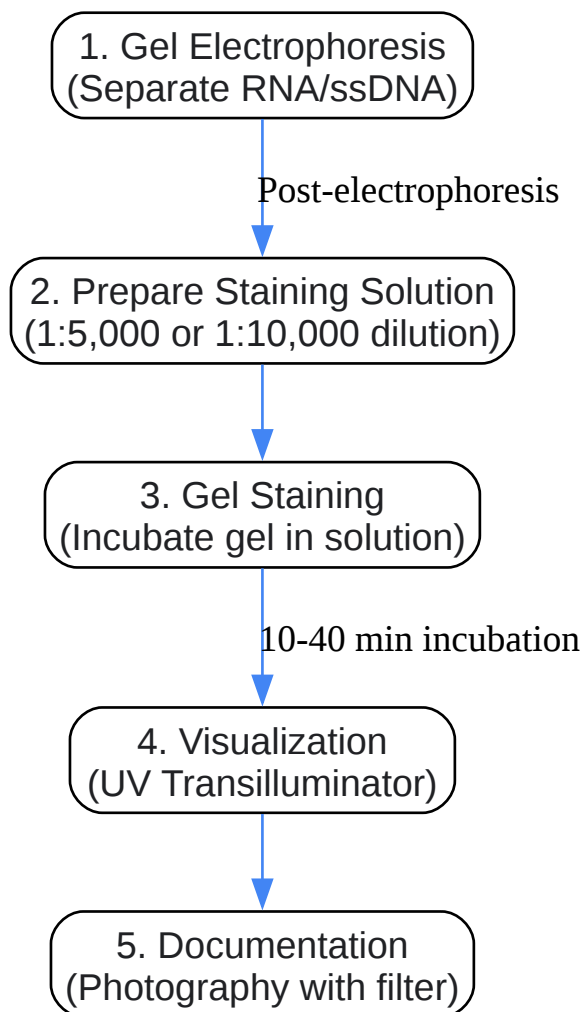
Visualizing the Mechanism and Workflow

Diagrams can aid in understanding the underlying principles and experimental steps involved in using **SYBR Green II**.



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Caption: Mechanism of **SYBR Green II** Fluorescence.



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